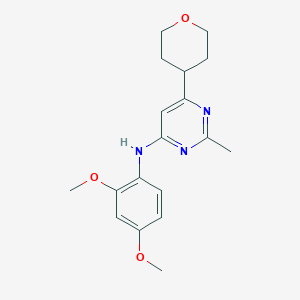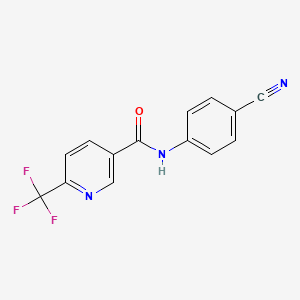![molecular formula C16H15F3N6O2 B12242270 6,7-dimethoxy-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]quinazoline](/img/structure/B12242270.png)
6,7-dimethoxy-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]quinazoline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a quinazoline core, which is fused with a triazolopyrazine moiety. The trifluoromethyl group attached to the triazolopyrazine ring enhances its chemical stability and biological activity. This compound has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]quinazoline involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and subsequent functionalization steps. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities for further research and development .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the quinazoline core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups. Substitution reactions can introduce various substituents, leading to a diverse range of quinazoline-based compounds .
Scientific Research Applications
6,7-Dimethoxy-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]quinazoline has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a kinase inhibitor, making it a candidate for the development of anticancer drugs.
Biological Studies: The compound’s interaction with various biological targets, such as enzymes and receptors, has been studied to understand its mechanism of action and potential therapeutic effects.
Pharmaceutical Research: Due to its unique chemical structure, this compound is being explored for its potential use in drug discovery and development.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex molecules, which can be utilized in various industrial processes.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]quinazoline involves its interaction with specific molecular targets. The compound is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell growth and survival .
Molecular Targets and Pathways
Kinase Inhibition: The compound targets kinases such as c-Met and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis.
Signal Transduction: The compound interferes with signal transduction pathways, leading to the inhibition of downstream signaling events that promote cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
Foretinib: A known kinase inhibitor with a similar mechanism of action, targeting c-Met and VEGFR-2.
Sunitinib: Another kinase inhibitor used in cancer therapy, with a broader spectrum of kinase targets.
Sorafenib: A multi-kinase inhibitor used in the treatment of various cancers, including liver and kidney cancer.
Uniqueness
6,7-Dimethoxy-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]quinazoline stands out due to its unique chemical structure, which combines the quinazoline and triazolopyrazine moieties. This structural combination enhances its stability and bioactivity, making it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C16H15F3N6O2 |
|---|---|
Molecular Weight |
380.32 g/mol |
IUPAC Name |
6,7-dimethoxy-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]quinazoline |
InChI |
InChI=1S/C16H15F3N6O2/c1-26-11-5-9-10(6-12(11)27-2)20-8-21-14(9)24-3-4-25-13(7-24)22-23-15(25)16(17,18)19/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
YVMGGEOZEZOVMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN4C(=NN=C4C(F)(F)F)C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B12242199.png)

![N-[(2-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide](/img/structure/B12242212.png)
![3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B12242218.png)
![1-(2,3-Dichlorophenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B12242226.png)
![N-[(2,6-difluorophenyl)methyl]-3-fluoropyridine-4-carboxamide](/img/structure/B12242233.png)
![3-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12242235.png)
![N-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B12242236.png)
![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B12242240.png)


![1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B12242254.png)
![N-(butan-2-yl)-2-{8-[(furan-2-yl)methyl]-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}acetamide](/img/structure/B12242259.png)
![3-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B12242282.png)
